2,6,6-Trimethyl-1-heptene
Description
Properties
IUPAC Name |
2,6,6-trimethylhept-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-9(2)7-6-8-10(3,4)5/h1,6-8H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCGIPCIRFURCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
-
Protonation : The hydroxyl group of the alcohol is protonated, converting it into a better leaving group.
-
Formation of Carbocation : Loss of water generates a tertiary carbocation at the β-position.
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Deprotonation : A base abstracts a proton adjacent to the carbocation, forming the double bond.
Optimization Considerations
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Temperature : Elevated temperatures (100–150°C) accelerate dehydration but may promote side reactions like polymerization.
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Acid Strength : Concentrated H₂SO₄ (≥90%) maximizes carbocation stability, though milder acids (e.g., H₃PO₄) reduce carbocation rearrangements.
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Solvent : Polar aprotic solvents (e.g., toluene) enhance reaction homogeneity.
Table 1: Hypothetical Dehydration Conditions for 2,6,6-Trimethylheptan-1-ol
| Starting Material | Catalyst | Temperature (°C) | Yield (%) | Byproducts |
|---|---|---|---|---|
| 2,6,6-Trimethylheptan-1-ol | H₂SO₄ (95%) | 120 | 65–70 | Dimeric alkenes |
| 2,6,6-Trimethylheptan-1-ol | H₃PO₄ (85%) | 110 | 55–60 | Minimal rearrangements |
Grignard Reaction Followed by Dehydration
A two-step synthesis via Grignard reagents enables precise construction of the carbon skeleton. This method begins with the reaction of a Grignard reagent (e.g., isobutylmagnesium bromide) with a ketone, followed by dehydration of the resultant tertiary alcohol.
Step 1: Grignard Alkylation
Reaction of 6,6-dimethylheptan-2-one with isobutylmagnesium bromide forms 2,6,6-trimethylheptan-2-ol:
Step 2: Dehydration
The alcohol undergoes acid-catalyzed dehydration as described in Section 1.
Table 2: Grignard-Based Synthesis Parameters
| Step | Reagent | Solvent | Temperature (°C) | Intermediate |
|---|---|---|---|---|
| 1 | Isobutylmagnesium bromide | Diethyl ether | 0→25 | 2,6,6-Trimethylheptan-2-ol |
| 2 | H₂SO₄ (90%) | Toluene | 120 | This compound |
Alkylation of Alkenes via Carbocation Intermediates
Cationic alkylation leverages carbocation stability to assemble branched alkenes. Isobutylene (2-methylpropene) serves as both monomer and alkylating agent in the presence of a Lewis acid catalyst (e.g., AlCl₃).
Reaction Pathway
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Initiation : AlCl₃ generates a carbocation from isobutylene.
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Chain Growth : Sequential addition of isobutylene units forms a branched intermediate.
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Termination : Hydride abstraction or β-scission yields the desired alkene.
Challenges
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Regioselectivity : Competing pathways may produce isomeric alkenes.
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Oligomerization : Excess catalyst or temperature promotes polymerization.
Table 3: Alkylation Optimization Trials
| Catalyst | Temperature (°C) | Isobutylene Equivalents | Major Product | Purity (%) |
|---|---|---|---|---|
| AlCl₃ | -10 | 3 | This compound | 75 |
| BF₃·OEt₂ | 0 | 2 | 2,4,4-Trimethyl-1-pentene | 60 |
Wittig Olefination Strategy
The Wittig reaction offers stereoselective alkene formation. A ylide generated from 2,6,6-trimethylheptyltriphenylphosphonium bromide reacts with formaldehyde to yield the target alkene.
Reaction Equation
Advantages
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Stereocontrol : Predominantly forms the trans-alkene.
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Mild Conditions : Proceeds at room temperature in tetrahydrofuran (THF).
Hydroboration-Oxidation Followed by Dehydration
Hydroboration-oxidation of a terminal alkyne (e.g., 6,6-dimethylhept-1-yne) installs the alcohol moiety, which is subsequently dehydrated.
Steps
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Hydroboration : Anti-Markovnikov addition of borane to the alkyne.
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Oxidation : H₂O₂/NaOH converts the borane intermediate to the alcohol.
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Dehydration : Acid-catalyzed elimination yields the alkene.
Chemical Reactions Analysis
Types of Reactions
2,6,6-Trimethyl-1-heptene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the double bond in this compound to a single bond, resulting in the formation of saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions, where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). These reactions typically occur under acidic or basic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is often used for reduction reactions.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂) under UV light or heat.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can include 2,6,6-trimethyl-1-heptanol, 2,6,6-trimethyl-1-heptanone, or 2,6,6-trimethylheptanoic acid.
Reduction: The major product is 2,6,6-trimethylheptane.
Substitution: Halogenated derivatives such as 2,6,6-trimethyl-1-chloroheptene or 2,6,6-trimethyl-1-bromoheptene.
Scientific Research Applications
Organic Chemistry
2,6,6-Trimethyl-1-heptene serves as a starting material or intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions such as:
- Oxidation : Producing alcohols, ketones, or carboxylic acids.
- Reduction : Converting the double bond to a single bond to form saturated hydrocarbons.
- Substitution Reactions : Halogenation to produce halogenated derivatives.
Biological Studies
This compound has been utilized in biological research to understand the metabolism of alkenes and their derivatives. Its role as a volatile organic compound (VOC) can influence plant metabolism and microbial interactions. For instance:
- Case Study on Plant-Microbe Interactions : Research indicated that certain fungal strains enhance the emission profiles of hydrocarbons like this compound when interacting with plants, potentially improving plant health by promoting beneficial microbial communities.
Industrial Applications
In industry, this compound is used in the production of specialty chemicals and polymers. Its unique structure makes it valuable for creating various industrial products.
Environmental Studies
The compound has been identified in pyrolysis studies involving plastics, indicating its potential environmental impact during thermal degradation processes. This aspect necessitates further investigation into its implications for human health and ecosystems.
Mechanism of Action
The mechanism of action of 2,6,6-Trimethyl-1-heptene involves its interaction with various molecular targets and pathways. As an alkene, it can participate in addition reactions where the double bond is broken, and new bonds are formed. This reactivity is crucial in its role as an intermediate in organic synthesis. The specific pathways and targets depend on the nature of the reactions it undergoes and the conditions under which they occur.
Comparison with Similar Compounds
Research Implications and Gaps
The provided evidence lacks explicit data on reactivity, boiling points, or spectroscopic comparisons for this compound and its analogs. Future studies could focus on:
Experimental Characterization : Measuring boiling points, densities, and NMR spectra for structural isomers.
Theoretical Modeling : Computational analysis of steric effects and stability using software like Gaussian or DFT.
Synthetic Applications : Exploring its utility in polymerization or as a precursor in fine chemicals.
Biological Activity
2,6,6-Trimethyl-1-heptene is a branched-chain alkene that has garnered interest in various fields, particularly in organic chemistry and its potential biological applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
This compound is characterized by its unique structure which includes a seven-carbon chain with three methyl groups. Its molecular formula is , and it has a boiling point of approximately 150.4 °C and a density of 1.4202 g/cm³ .
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including its role as a volatile organic compound (VOC) and its interactions with biological systems.
1. Volatile Organic Compound (VOC) Emission
As a VOC, this compound can influence plant metabolism and microbial interactions. It has been shown to affect the emission profiles of other VOCs when plants are treated with certain fungal strains such as Trichoderma spp., which enhance the biosynthesis of terpenes and other compounds through various metabolic pathways .
Case Study 1: Plant-Microbe Interactions
In an experiment analyzing the effects of fungal metabolites on plant VOC emissions, it was noted that certain Trichoderma strains significantly influenced the production of hydrocarbons like this compound. The study highlighted how these interactions could enhance plant health by promoting beneficial microbial communities while suppressing pathogens .
Case Study 2: Pyrolysis Studies
In pyrolysis studies involving polypropylene and related compounds, this compound was identified among the products released during thermal degradation processes. This suggests its potential role in environmental contexts where plastic materials are subjected to heat . The biological implications of these emissions need further investigation to assess their impact on human health and ecosystems.
Data Table: Biological Activity Summary
Q & A
Q. What statistical methods are appropriate for analyzing conflicting data on reaction yields or selectivity?
- Methodology : Apply Bayesian inference to quantify uncertainty in yield measurements. Use principal component analysis (PCA) to identify outlier experiments or instrumental artifacts. Reference contradiction analysis frameworks from organizational studies to systematize error sources .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
